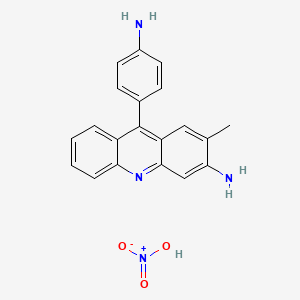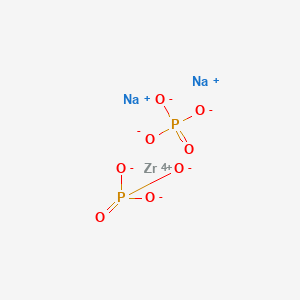
4-Amino-5-bromomethyl-2-methylpyrimidine
Descripción general
Descripción
4-Amino-5-bromomethyl-2-methylpyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. It is characterized by the presence of an amino group at the 4th position, a bromomethyl group at the 5th position, and a methyl group at the 2nd position on the pyrimidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine typically involves the bromination of 4-amino-2-methylpyrimidine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-bromomethyl-2-methylpyrimidine undergoes various types of chemical reactions including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 4-amino-5-formyl-2-methylpyrimidine using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 4-amino-5-(substituted)-2-methylpyrimidine derivatives.
Oxidation: Formation of 4-amino-5-formyl-2-methylpyrimidine.
Reduction: Formation of 4-amino-5-methyl-2-methylpyrimidine.
Aplicaciones Científicas De Investigación
4-Amino-5-bromomethyl-2-methylpyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-5-bromomethyl-2-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can act as an inhibitor of certain enzymes such as kinases, which play a crucial role in cellular signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various biological processes including cell proliferation, apoptosis, and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
4-Amino-5-chloromethyl-2-methylpyrimidine: Contains a chloromethyl group instead of a bromomethyl group.
4-Amino-2-methylpyrimidine-5-carbonitrile: Features a nitrile group at the 5th position instead of a bromomethyl group.
Uniqueness
4-Amino-5-bromomethyl-2-methylpyrimidine is unique due to its bromomethyl group, which makes it a versatile intermediate for further chemical modifications. The presence of the bromine atom allows for selective substitution reactions, making it valuable in the synthesis of a wide range of derivatives .
Propiedades
IUPAC Name |
5-(bromomethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNONVPLJDGJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328250 | |
| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25526-81-2 | |
| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)



![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)







